molecular formula C17H24N4O4 B605950 BAY-707 acetate CAS No. 2223023-19-4

BAY-707 acetate

Cat. No. B605950
M. Wt: 348.18
InChI Key: GRPQNJVOXMDYLO-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-707 is a substrate-competitive, highly potent and selective inhibitor of MTH1. Despite superior cellular target engagement and pharmacokinetic properties, inhibition of MTH1 with BAY-707 resulted in a clear lack of in vitro or in vivo anticancer efficacy either in mono- or in combination therapies.

Scientific Research Applications

1. Cancer Research

BAY-707 acetate, a novel and potent inhibitor of MutT Homologue 1 (MTH1), has been investigated for its potential in cancer treatment. MTH1 is a hydrolase responsible for sanitizing oxidized purine nucleoside triphosphates to prevent their incorporation into replicating DNA. Despite its superior cellular target engagement and pharmacokinetic properties, BAY-707 acetate's inhibition of MTH1 resulted in a clear lack of in vitro or in vivo anticancer efficacy either in mono- or in combination therapies, suggesting that MTH1 is dispensable for cancer cell survival (Ellermann et al., 2017). Additionally, the creation of BAY-707 acetate involved fragment-based screening and structure-based drug design, indicating its relevance in the development of selective MTH1 inhibitors (Rahm et al., 2018).

2. Inflammation and Immune Response

BAY-11-7082, related to BAY-707 acetate, has been studied for its anti-inflammatory properties and its role in the inhibition of the nuclear factor κB (NF-κB) pathway. This compound suppresses the MyD88-dependent signaling network by targeting the ubiquitin system, indicating its potential in treating inflammatory diseases (Strickson et al., 2013).

3. Treatment of Specific Diseases

Research has also been conducted on BAY 11-7082's effects on various diseases, such as its ability to induce leukemia cell death through a p38 MAP kinase-dependent, NF-κB-independent mechanism (Hu et al., 2001), its role in attenuating hyperglycemia-mediated oxidative stress and renal inflammation in diabetic nephropathy (Kolati et al., 2015), and its protective effects in endothelin-1 induced lung edema and oxidative stress (Piechota et al., 2011).

4. Drug Delivery and Manufacturing

In the field of drug delivery and manufacturing, BAY 11-7082 has been explored for its application in solvent-free organic vapor jet printing to deposit nanostructured films of small molecular pharmaceutical ingredients. This method enhances dosage accuracy and could be significant for early-stage drug discovery and continuous manufacturing of drug delivery vehicles (Shalev et al., 2017).

properties

CAS RN

2223023-19-4

Product Name

BAY-707 acetate

Molecular Formula

C17H24N4O4

Molecular Weight

348.18

IUPAC Name

N-Ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide acetic acid

InChI

InChI=1S/C15H20N4O2.C2H4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2;1-2(3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18);1H3,(H,3,4)/t10-;/m0./s1

InChI Key

GRPQNJVOXMDYLO-PPHPATTJSA-N

SMILES

O=C(C1=CC2=C(N3[C@@H](C)COCC3)C=CN=C2N1)NCC.CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY-707;  BAY 707;  BAY707;  BAY-707 acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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